molecular formula C18H18F3N5 B10926067 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10926067
M. Wt: 361.4 g/mol
InChI Key: LRQVUONKMFNBHX-UHFFFAOYSA-N
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Description

N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a pyrimidine ring, and a phenethylamine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PHENETHYLAMINE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Its trifluoromethyl and phenethylamine moieties, in particular, enhance its potential for various applications .

Properties

Molecular Formula

C18H18F3N5

Molecular Weight

361.4 g/mol

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H18F3N5/c1-12-14(11-26(2)25-12)15-10-16(18(19,20)21)24-17(23-15)22-9-8-13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,22,23,24)

InChI Key

LRQVUONKMFNBHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)NCCC3=CC=CC=C3)C(F)(F)F)C

Origin of Product

United States

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